molecular formula C12H19NO B13536832 3-(4-Isopropylphenoxy)propan-1-amine

3-(4-Isopropylphenoxy)propan-1-amine

Cat. No.: B13536832
M. Wt: 193.28 g/mol
InChI Key: ZITWYWUAOUIFSJ-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenoxy)propan-1-amine is a primary amine characterized by a propan-1-amine backbone linked to a 4-isopropylphenoxy group. Its molecular formula is C₁₂H₁₉NO, with an average molecular mass of 193.29 g/mol . The compound is also known by several synonyms, including 4-(1-Methylethyl)benzenepropanamine and AGN-PC-01KXZT, and is registered under CAS number 165736-01-6 .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(4-propan-2-ylphenoxy)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

ZITWYWUAOUIFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenoxy)propan-1-amine typically involves the reaction of 4-isopropylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenoxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isopropylphenoxy)propan-1-amine finds applications in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-isopropylphenoxy)propan-1-amine with analogs differing in substituents, backbone modifications, or functional groups. Key parameters include synthesis methods, physicochemical properties, and biological activities.

Phenoxy-Substituted Propan-1-amine Derivatives
Compound Substituent Key Features Synthesis Method Biological Activity/Applications Reference
This compound 4-isopropylphenoxy MW: 193.29 g/mol; 95% purity. Discontinued commercially. Not explicitly described in evidence. Unknown pharmacological activity.
3-(4-Chlorophenoxy)propan-1-amine 4-chlorophenoxy CAS: 50911-60-7. Used as a reference compound for analytical research. Produced by ChemShuttle with high quality control. No specific activity reported.
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] 4-styrylphenoxy EC₅₀: 526 nM (squalene synthase inhibition). Improved pharmacokinetic profile. Derived from SAR studies; reductive alkylation. Cholesterol biosynthesis inhibition; used with statins.
3-[(4-Methoxyphenyl)oxy]propan-1-amine 4-methoxyphenoxy Intermediate for benzothiazepines (e.g., RyR2 stabilizers). Reductive alkylation of amines with aldehydes. Used in cardiovascular drug development.

Key Observations :

  • Styryl substituents (OX03771) confer rigidity and π-stacking capacity, critical for enzyme inhibition .
  • Synthesis: Reductive alkylation is a common method for phenoxy-propanamine derivatives .
Phenyl- and Heterocyclic-Modified Propan-1-amines
Compound Structure Key Features Applications Reference
3-(4-Chlorophenyl)propan-1-amine Phenyl group (no ether linkage) CAS: 18655-50-0. Higher lipophilicity due to direct phenyl linkage. Intermediate in organic synthesis.
3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine Thiazole-piperazine hybrid Central building block for histamine H₃ ligands. Neuropharmacology (H₃ receptor modulation).
3-(Azetidin-1-yl)propan-1-amine Azetidine ring substitution Synthesized via acid-catalyzed ring-opening of azetidine (65–68% yield). Medicinal chemistry building blocks.

Key Observations :

  • Backbone Modifications : Thiazole-piperazine hybrids () introduce heterocyclic complexity, enhancing receptor binding specificity. Azetidine derivatives () improve synthetic versatility for drug discovery.
  • Lipophilicity: Direct phenyl linkage (e.g., 3-(4-chlorophenyl)propan-1-amine) increases hydrophobicity compared to phenoxy analogs, affecting bioavailability .
Stereochemical and Regiochemical Variants
Compound Structural Variation Key Findings Reference
(S)-1-(4-Isopropylphenyl)propan-1-amine Stereospecific isopropylphenyl substitution CAS: 1213418-85-8. Chiral center at C1; potential for enantioselective activity.
OX03393 [3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine] Benzothiazole substitution Retains moderate potency (Emax similar to OX03771).
OX03394 [(E)-N,N-dimethyl-3-(2-styrylphenoxy)propan-1-amine] Regiochemical shift (ortho-substitution) Complete loss of squalene synthase inhibition activity.

Key Observations :

  • Stereochemistry : Chiral analogs (e.g., (S)-1-(4-isopropylphenyl)propan-1-amine) may exhibit distinct pharmacological profiles but require further study .
  • Regiochemistry : Ortho-substitution (OX03394) abolishes activity, underscoring the critical role of para-substitution in enzyme inhibition .

Biological Activity

3-(4-Isopropylphenoxy)propan-1-amine, an organic compound characterized by a propan-1-amine backbone with a 4-isopropylphenoxy substituent, has garnered attention for its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and implications for therapeutic applications based on diverse research findings.

The chemical formula for this compound is C11H17NOC_{11}H_{17}NO, with a molecular weight of approximately 179.26 g/mol. The unique structure imparts specific steric and electronic properties that influence its biological activity. The presence of the isopropyl group is particularly significant as it affects the compound's interaction with various biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist, modulating signaling pathways relevant to mood regulation and cognitive functions.

Key mechanisms include:

  • Receptor Binding : The compound may interact with serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders.
  • Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological responses .

Cytotoxicity in Cancer Research

Research has indicated that similar compounds within the phenoxypropanamine class exhibit significant cytotoxic effects against cancer cell lines. For example, studies on related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells while showing low toxicity to normal cells . This suggests that this compound could be evaluated for its anticancer properties.

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell LineIC50 (µM)Remarks
This compoundMCF-7TBDPotential anticancer activity
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneMCF-7<10High cytotoxicity
2-(4-tert-butylphenoxy)propan-1-amineVarious cancer linesTBDSignificant cytotoxic effects

Neuropharmacological Studies

In neuropharmacology, compounds similar to this compound have shown potential as ligands for serotonin receptors, particularly the 5-HT6 receptor. These interactions are critical in developing treatments for neurodegenerative diseases like Alzheimer's disease .

Table 2: Affinity of Compounds for Serotonin Receptors

Compound NameReceptor TypeK_i (nM)Notes
MST4 (related compound)5-HT611Potent antagonist
Compound with isopropyl substitution5-HT6TBDExpected to have similar activity

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